Dodecyl phthalate

Description

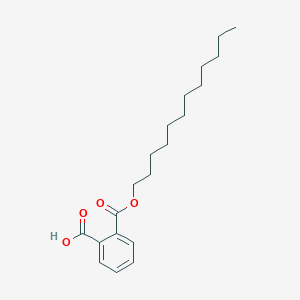

Structure

3D Structure

Properties

IUPAC Name |

2-dodecoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-4-5-6-7-8-9-10-13-16-24-20(23)18-15-12-11-14-17(18)19(21)22/h11-12,14-15H,2-10,13,16H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQVJOPQTOUKDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864998 | |

| Record name | Monolauryl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21577-80-0 | |

| Record name | 1-Dodecyl 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21577-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021577800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monolauryl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl hydrogen phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD6HB31KC4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Chemical Properties of Dodecyl Phthalate

This guide provides a comprehensive technical overview of Dodecyl Phracilate, specifically tailored for researchers, scientists, and professionals in drug development. The content delves into its core chemical properties, synthesis, analytical methodologies, and toxicological profile, offering field-proven insights into its practical applications and regulatory context.

Introduction and Chemical Identity

This compound, also known as dilauryl phthalate or di-n-dodecyl phthalate, is a high molecular weight member of the phthalic acid ester (PAE) class of compounds. It is the diester of phthalic acid and dodecanol.[1] These compounds are primarily synthesized for use as plasticizers, additives that increase the flexibility, durability, and workability of polymeric materials.[1] For the pharmaceutical scientist, this compound is of interest not only as a potential excipient in advanced drug delivery systems but also as a potential leachable compound from container closure systems and manufacturing components, making a thorough understanding of its properties critical.

Chemically, it is identified as didodecyl benzene-1,2-dicarboxylate.[1] Its CAS Registry Number is 2432-90-8.[2][3][4]

Table 1: Core Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | didodecyl benzene-1,2-dicarboxylate | [1] |

| CAS Number | 2432-90-8 | [2][3][4][5][6][7] |

| Molecular Formula | C₃₂H₅₄O₄ | [1][2][3][4][7] |

| Molecular Weight | 502.77 g/mol | [2][3][5][7] |

| Synonyms | Dilauryl phthalate, Di-n-dodecyl phthalate, Vinycizer 126 | [1][2][3][4][5][6] |

Physicochemical Properties: A Quantitative Overview

The physical properties of this compound dictate its behavior in both material science and biological systems. Its high molecular weight and long alkyl chains result in low volatility and extremely poor water solubility, characteristics that define its environmental fate and toxicokinetic profile.

Caption: Key physicochemical properties of this compound.

Table 2: Summary of Physicochemical Data for this compound

| Property | Value | Significance in a Research Context | Source(s) |

| Appearance | Clear, colorless to yellow liquid after melting; Yellow to light tan fine powder. | Indicates purity and physical state at ambient conditions. | [5][6] |

| Melting Point | 21-23 °C | Relevant for processing and storage conditions. | [5][6][7] |

| Boiling Point | ~271-275 °C at 1 Torr | Low volatility is crucial for stability in plasticized materials. | [6][8] |

| Density | ~0.94 g/cm³ | Important for formulation and material science calculations. | [5] |

| Water Solubility | 0.14 mg/L (at 24 °C) | Extremely low solubility impacts environmental fate and bioavailability. | [5][6] |

| Vapor Pressure | 9.04 x 10⁻¹⁰ mmHg (at 25 °C) | Confirms its very low volatility and persistence in materials. | [6] |

| Refractive Index | 1.480 - 1.482 | Used for identification and purity assessment. | [5][6] |

| Flash Point | 79 °C | Important for laboratory safety and handling protocols. | [5][6][7] |

Chemical Structure and Synthesis

This compound consists of a central benzene ring to which two dodecyl ester groups are attached at the 1 and 2 positions. This structure, particularly the long, flexible alkyl chains, is responsible for its efficacy as a plasticizer.

Caption: Chemical structure of Di-n-dodecyl Phthalate.

Synthesis Protocol: Acid-Catalyzed Esterification

The industrial production of this compound, like other dialkyl phthalates, is typically achieved through the esterification of phthalic anhydride with an excess of the corresponding alcohol, in this case, 1-dodecanol.[9][10][11][12] The reaction is generally catalyzed by a strong acid, such as sulfuric acid.[9][10][12]

The mechanism proceeds in two main steps:

-

Monoester Formation: A rapid, non-catalyzed nucleophilic attack of the alcohol on the phthalic anhydride ring opens the anhydride to form the monoalkyl phthalate.[9]

-

Diester Formation: The second, slower step is the acid-catalyzed esterification of the remaining carboxylic acid group to form the dialkyl phthalate.[9] Water is produced as a byproduct and is typically removed to drive the equilibrium towards the product.[9][10]

Caption: General synthesis workflow for this compound.

Analytical Methodologies

The detection and quantification of this compound, especially at trace levels in complex matrices like biological fluids, environmental samples, or pharmaceutical products, requires sophisticated analytical techniques. The ubiquitous nature of phthalates necessitates rigorous protocols to avoid sample contamination.[13]

Core Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for phthalate analysis, offering excellent separation and definitive identification.[13][14]

Standard Protocol: Quantification of this compound via GC-MS

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Rationale: SPE is crucial for isolating phthalates from the sample matrix and concentrating them to detectable levels.[15]

-

Steps:

-

Condition an appropriate SPE cartridge (e.g., C18 or Florisil) with a suitable solvent like ethyl acetate.[15]

-

Load the liquified/dissolved sample onto the cartridge.

-

Wash the cartridge with a polar solvent (e.g., water) to remove interferences.

-

Elute the retained phthalates with a non-polar organic solvent (e.g., ethyl acetate).[15]

-

Concentrate the eluate under a gentle stream of nitrogen.

-

-

-

Instrumental Analysis (GC-MS):

-

Rationale: GC separates volatile and semi-volatile compounds based on their boiling points and interactions with the stationary phase. MS provides mass information for identification and quantification.

-

Steps:

-

Inject the concentrated sample extract into the GC inlet.

-

Perform chromatographic separation using a suitable capillary column (e.g., DB-5ms).

-

The eluting compounds enter the mass spectrometer.

-

Use Electron Ionization (EI) for fragmentation and Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

-

-

-

Quantification:

-

Rationale: An external standard method is commonly used for quantification.[16]

-

Steps:

-

Prepare a calibration curve using certified reference standards of this compound at known concentrations.

-

Analyze the calibration standards using the same GC-MS method.

-

Plot the peak area response against concentration to generate a linear regression curve.

-

Calculate the concentration of this compound in the unknown sample by interpolating its peak area from the calibration curve.

-

-

Applications and Regulatory Context in Drug Development

Phthalates are widely used as functional excipients in many oral pharmaceutical formulations.[17] Their primary roles include:

-

Plasticizers: They are most commonly used to maintain the flexibility of enteric film coatings on tablets and capsules, preventing cracking.[17][18]

-

Matrix Binders: They can be used in the formulation of tablets, capsules, and granules.[17]

-

Drug Release Modifiers: They can help control the release characteristics of modified-release preparations.[17]

However, significant health concerns have been raised regarding certain phthalates. Animal studies have shown that some phthalates are developmental and reproductive toxicants, acting as endocrine-disrupting chemicals.[18][19][20] While human data is less clear, regulatory agencies have taken a precautionary approach.[18][19]

The U.S. FDA and the European Medicines Agency (EMA) have issued guidance recommending that the pharmaceutical industry avoid the use of specific phthalates like dibutyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP) as excipients in drug products.[17][18][20][21] While this compound is a higher molecular weight phthalate and generally considered to have a lower toxicity profile than DBP or DEHP, its use as a novel excipient would require a thorough toxicological evaluation and risk/benefit analysis to satisfy regulatory requirements.

Toxicology and Safety Profile

The toxicological profile of phthalates is closely linked to their metabolism. In the body, diesters like this compound are hydrolyzed by esterases into their corresponding monoesters (e.g., monothis compound) and phthalic acid.[22] The monoester is often considered the primary toxic species responsible for adverse effects.[22]

-

Endocrine Disruption: The primary concern for many phthalates is their potential to act as endocrine disruptors, particularly exhibiting anti-androgenic properties.[1][19] This has been demonstrated for lower molecular weight phthalates like DBP and DEHP in animal studies.[18] High molecular weight phthalates such as di-isodecyl phthalate (DIDP), which is structurally similar to this compound, have been evaluated and, in some comprehensive reviews, were concluded not to be endocrine disruptors based on a lack of evidence across multiple pathways.[23] However, any specific phthalate intended for pharmaceutical use must be rigorously evaluated.

-

General Toxicity: The liver and kidney are common target organs for phthalate toxicity in animal studies.[22] Acute toxicity is generally low.[24]

-

Safety and Handling: this compound may cause skin and eye irritation.[7] Standard laboratory safety precautions, including wearing protective gloves and eyewear, should be followed. It should be handled in a well-ventilated area.[7]

Conclusion

This compound is a high molecular weight phthalate ester with well-defined chemical and physical properties that make it an effective plasticizer. Its extremely low water solubility and volatility are key characteristics governing its behavior. While its structural class has utility in pharmaceutical formulations for modifying polymer characteristics, the well-documented toxicological and regulatory concerns surrounding other phthalates necessitate a cautious and evidence-based approach. For professionals in drug development, this compound represents a compound that requires rigorous safety and toxicological assessment before it can be considered for use as a pharmaceutical excipient. Furthermore, its potential to leach from packaging and equipment remains a critical consideration for maintaining the purity and safety of pharmaceutical products.

References

- FDA Issues Final Guidance on Limiting the Use of Certain Phthalates as Excipients (2012-12-21). U.S.

- Dithis compound CAS 2432-90-8.

- A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI.

- Guideline on the use of phthalates as excipients in human medicinal products (2014-11-20). European Medicines Agency.

- Use of phthalates as excipients in human medicinal products - Scientific guideline. European Medicines Agency.

- FDA warns against phthalate use in medicines (2012-03-27). Pharmafile.

- DIDODECYL PHTHAL

- Didecyl phthalate | C28H46O4 | CID 6788.

- Dithis compound | C32H54O4 | CID 17082.

- Buy Didodecyl phthal

- 2432-90-8, Didodecyl phthal

- Chemical Properties of Didodecyl phthal

- Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products. U.S.

- Analytical methods. Agency for Toxic Substances and Disease Registry.

- Didodecyl phthal

- Didodecyl phthal

- Determination of Phthalate Esters in Cosmetics by Gas Chromatography With Flame Ionization Detection and Mass Spectrometric Detection.

- Determination of Phthalate Esters in Drinking Water using Solid-phase Extraction and Gas Chrom

- Method for producing dialkyl phthalate (2012-10-17).

- Evaluation of the endocrine disrupting potential of di-isodecyl phthalate.

- PROCESS FOR PRODUCING DIALKYL PHTHALATE.

- Dithis compound. NIST WebBook, National Institute of Standards and Technology.

- Didodecyl phthal

- Manufacture of liquid dialkyl phthalate esters.

- Overview of Phthalates Toxicity. Consumer Product Safety Commission.

- PRODUCTION, IMPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry.

- Ditridecyl Phthalate. Australian Industrial Chemicals Introduction Scheme (AICIS).

Sources

- 1. Buy Dithis compound | 2432-90-8 [smolecule.com]

- 2. usbio.net [usbio.net]

- 3. Dithis compound [webbook.nist.gov]

- 4. Dithis compound [webbook.nist.gov]

- 5. DIthis compound CAS#: 2432-90-8 [amp.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. accustandard.com [accustandard.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. EP2511256A1 - Method for producing dialkyl phthalate - Google Patents [patents.google.com]

- 10. FR2974086A1 - PROCESS FOR PRODUCING DIALKYL PHTHALATE - Google Patents [patents.google.com]

- 11. US1905974A - Manufacture of liquid dialkyl phthalate esters - Google Patents [patents.google.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. mdpi.com [mdpi.com]

- 15. scispace.com [scispace.com]

- 16. Determination of phthalate esters in cosmetics by gas chromatography with flame ionization detection and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ema.europa.eu [ema.europa.eu]

- 18. biopharminternational.com [biopharminternational.com]

- 19. Use of phthalates as excipients in human medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 20. fda.gov [fda.gov]

- 21. pharmafile.com [pharmafile.com]

- 22. cpsc.gov [cpsc.gov]

- 23. Evaluation of the endocrine disrupting potential of di-isodecyl phthalate | ToxStrategies [toxstrategies.com]

- 24. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to Monododecyl Phthalate (CAS No. 21577-80-0)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of monododecyl phthalate, identified by the CAS number 21577-80-0. A critical point of clarification is the distinction between this monoester and its diester counterpart, dithis compound (CAS No. 2432-90-8). Monothis compound is primarily encountered as a primary metabolite of dithis compound and other high molecular weight phthalate plasticizers. Consequently, its significance in research, toxicology, and regulatory considerations stems from its role in the biological fate of these widely used industrial chemicals. This guide delves into its chemical and physical properties, synthesis, metabolic pathways, toxicological implications, analytical methodologies for its detection, environmental fate, and the regulatory landscape surrounding phthalates.

Introduction: The this compound Isomer and Metabolite Landscape

The term "this compound" can be ambiguous. It is crucial to distinguish between the monoester and diester forms of phthalic acid with dodecanol. The compound of interest for this guide is monothis compound (CAS No. 21577-80-0) , also known as 1,2-Benzenedicarboxylic acid, monododecyl ester, which has the chemical formula C20H30O4.[1][2] This is distinct from dithis compound (CAS No. 2432-90-8) , a diester with the formula C32H54O4, which is used as a plasticizer.[3][4]

Monothis compound is a primary metabolite of dithis compound. In biological systems, the diester undergoes hydrolysis, catalyzed by esterases, to form the monoester and dodecanol.[3] This metabolic conversion is a key consideration in toxicology and exposure assessment, as the monoester is often the bioactive form of the compound.

Caption: Metabolic pathway of high molecular weight phthalates.

Toxicology and Health Implications

Phthalates as a class of compounds are known for their potential endocrine-disrupting effects. [5][6]The monoester metabolites are often considered to be the primary active toxicants. Concerns regarding phthalate exposure include potential adverse effects on the reproductive system, particularly in developing males. [7]Some studies suggest that phthalates can interfere with the hypothalamic-pituitary-gonadal axis and steroidogenesis. [5]At a cellular level, they may interact with nuclear receptors and modulate gene expression related to reproduction. [5]While much of the research has focused on lower molecular weight phthalates, the metabolites of high molecular weight phthalates like monothis compound are also of interest in understanding the overall health risks associated with this class of chemicals.

Analytical Methodologies

The accurate quantification of monothis compound in biological and environmental matrices is essential for exposure and toxicological studies. The most common analytical techniques are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). [8][9]

Experimental Protocol: Quantification of Monothis compound in Biological Samples

This protocol provides a general methodology for the analysis of monothis compound in samples like urine or plasma.

1. Materials and Reagents:

-

Monothis compound analytical standard

-

Deuterated monothis compound (e.g., Monothis compound-d4) as an internal standard [10]* HPLC-grade methanol, acetonitrile, dichloromethane, and hexane [8]* Formic acid

-

β-glucuronidase (for urine samples to deconjugate metabolites) [10]* Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Florisil) [8]* Ultrapure water

2. Sample Preparation:

-

Internal Standard Spiking: A known amount of the deuterated internal standard is added to the sample. This is crucial for correcting for any loss of the analyte during sample preparation and for matrix effects during analysis. [8]2. Enzymatic Hydrolysis (for urine): To measure the total monothis compound (free and conjugated), the sample is treated with β-glucuronidase to cleave the glucuronide conjugates. [10]3. Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to remove interfering substances and concentrate the analyte. [8] * Condition the SPE cartridge with appropriate solvents (e.g., hexane followed by dichloromethane). [8] * Load the sample onto the cartridge.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 column to separate the monothis compound from other components.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the native monothis compound and its deuterated internal standard for highly selective and sensitive quantification.

4. Data Analysis:

-

A calibration curve is generated using the analytical standards.

-

The concentration of monothis compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. [10]

Sources

- 1. scbt.com [scbt.com]

- 2. medkoo.com [medkoo.com]

- 3. Buy Dithis compound | 2432-90-8 [smolecule.com]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. Phthalates Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Metabolism of phthalates in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Molecular Weight of Dodecyl Phthalate

This guide provides a comprehensive technical overview of the molecular weight of dodecyl phthalate, a significant compound in polymer science and material chemistry. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's fundamental properties and the analytical methodologies for their determination. This document moves beyond simple data recitation to explore the causality behind analytical choices and to provide robust, self-validating experimental protocols.

Introduction to this compound: Beyond the Name

This compound is a diester of phthalic acid and dodecanol. However, the term "this compound" can be ambiguous. It is crucial to distinguish between monothis compound and dithis compound. This guide focuses on the more common plasticizer, di-n-dodecyl phthalate (DnDP) .

DnDP is a high-molecular-weight phthalate ester primarily used as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). Its long alkyl chains impart low volatility and high permanence, making it suitable for demanding applications.

A clear understanding of its molecular weight is paramount for several reasons:

-

Stoichiometric Calculations: Accurate molecular weight is fundamental for any chemical reaction involving DnDP, such as in polymer synthesis or degradation studies.

-

Material Properties: The molecular weight of a plasticizer directly influences its physical properties like boiling point, vapor pressure, and migration rate from a polymer matrix.

-

Analytical Identification: Precise mass determination is a cornerstone of its unequivocal identification in various matrices, from raw materials to environmental samples.

Theoretical Molecular Weight: A Foundational Calculation

The theoretical molecular weight of a compound is calculated from its chemical formula using the atomic weights of its constituent elements.

The chemical formula for di-n-dodecyl phthalate is C₃₂H₅₄O₄.[1][2][3][4][5]

To calculate the theoretical molecular weight, we sum the atomic weights of all atoms in the molecule:

-

Carbon (C): 32 atoms × 12.011 amu/atom = 384.352 amu

-

Hydrogen (H): 54 atoms × 1.008 amu/atom = 54.432 amu

-

Oxygen (O): 4 atoms × 15.999 amu/atom = 63.996 amu

Total Molecular Weight = 384.352 + 54.432 + 63.996 = 502.78 g/mol

This calculated value serves as a fundamental reference point for all experimental determinations. Various sources corroborate this, with reported molecular weights of approximately 502.77 g/mol to 502.8 g/mol .[1][2][3][5][6]

Chemical and Physical Properties

A summary of key properties of di-n-dodecyl phthalate is presented in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₃₂H₅₄O₄ | [1][2][3][4][5] |

| Molecular Weight | ~502.77 g/mol | [1][3][5][7] |

| CAS Number | 2432-90-8 | [1][2][4] |

| Appearance | Clear, colorless to yellowish liquid | [3] |

| Boiling Point | 271-275 °C @ 1 Torr | [3] |

| Density | ~0.939 g/cm³ @ 30 °C | [3][8] |

| Synonyms | Di-n-dodecyl phthalate, Dilauryl phthalate, 1,2-Benzenedicarboxylic acid, didodecyl ester | [1][2][3][4][6] |

Experimental Determination of Molecular Weight

While the theoretical molecular weight provides a precise value, experimental verification is crucial for confirming the identity and purity of a substance. The following sections detail the principles and protocols for two powerful analytical techniques for determining the molecular weight of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Size-Exclusion Chromatography (SEC).

Gas Chromatography-Mass Spectrometry (GC-MS): A Definitive Identification

GC-MS is a cornerstone technique for the analysis of semi-volatile organic compounds like this compound. It combines the separation power of gas chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of confidence in both identification and molecular weight determination.

The choice of GC-MS is dictated by the physicochemical properties of this compound. Its relatively high boiling point necessitates the use of a heated injection port and a temperature-programmed GC oven to ensure its volatilization and transport through the analytical column. The mass spectrometer then ionizes the eluted molecules, and the resulting mass-to-charge ratio of the molecular ion directly corresponds to the molecular weight.

A critical consideration for high-molecular-weight compounds like this compound is the potential for fragmentation during ionization. Electron ionization (EI), a common technique, can sometimes lead to the absence of a clear molecular ion peak. In such cases, "softer" ionization techniques, like chemical ionization (CI) or atmospheric pressure chemical ionization (APCI), can be employed to preserve the molecular ion and provide a more definitive molecular weight determination.[2]

The following diagram illustrates the typical workflow for the GC-MS analysis of this compound.

Caption: Workflow for the determination of this compound molecular weight by GC-MS.

1. Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in 10 mL of high-purity hexane or a similar non-polar solvent to create a 1 mg/mL stock solution.

-

Perform serial dilutions as necessary to achieve a final concentration suitable for the instrument's sensitivity (typically in the low µg/mL range).

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: A low-bleed, non-polar column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[1]

-

Injector: Split/splitless inlet, operated in splitless mode to maximize sensitivity.

-

Injector Temperature: 280-300 °C. A high injector temperature is crucial for the efficient volatilization of high-molecular-weight phthalates.[2]

-

Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.

-

Oven Temperature Program:

-

MS Transfer Line Temperature: 280-300 °C.

-

Ion Source Temperature: 230-250 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV. For confirmation, Chemical Ionization (CI) with methane or isobutane can be used.

-

Mass Scan Range: m/z 50-600.

3. Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak (M⁺). For this compound, this should be at m/z 502.8.

-

Observe the fragmentation pattern for characteristic ions of phthalates, such as the phthalic anhydride fragment at m/z 149.

Size-Exclusion Chromatography (SEC): A Hydrodynamic Perspective

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining the molecular weight and molecular weight distribution of macromolecules. While this compound is not a polymer, SEC is highly effective for determining the molecular weight of well-defined organic molecules, especially when coupled with advanced detectors like multi-angle light scattering (MALS).

SEC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute earlier from the column as they are excluded from the pores of the stationary phase, while smaller molecules explore a larger portion of the pore volume and elute later. This principle allows for the determination of molecular weight by calibrating the column with standards of known molecular weight or, more powerfully, by using a MALS detector for an absolute measurement.

For a pure, monodisperse compound like this compound, SEC will yield a single, sharp peak. The retention time of this peak can be correlated to its molecular weight. The use of a MALS detector provides a direct measurement of the molar mass without relying on column calibration, thereby offering a highly accurate and self-validating system.

The diagram below outlines the process for determining the molecular weight of this compound using SEC-MALS.

Caption: Workflow for the determination of this compound molecular weight by SEC-MALS.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve in 10 mL of the mobile phase (e.g., tetrahydrofuran - THF) to create a 1-2 mg/mL stock solution. Complete dissolution is critical.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the SEC columns.

2. SEC-MALS Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a degasser, pump, autosampler, and column oven.

-

SEC Columns: A set of two analytical SEC columns with a pore size suitable for small molecules (e.g., 100 Å and 500 Å) connected in series.

-

Mobile Phase: Tetrahydrofuran (THF) is a common solvent for phthalates.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detectors:

-

Multi-Angle Light Scattering (MALS) Detector: Wyatt DAWN or miniDAWN.

-

Refractive Index (RI) Detector: To measure the concentration of the eluting sample.

-

3. Data Analysis:

-

The data from the MALS and RI detectors are processed using specialized software (e.g., Wyatt ASTRA).

-

The software uses the light scattering intensity and concentration data to calculate the absolute molecular weight at each point across the elution peak.

-

For a pure sample of this compound, the calculated molecular weight should be constant across the peak and very close to the theoretical value of 502.8 g/mol .

Synthesis of this compound: A Brief Overview

A foundational understanding of how this compound is synthesized provides context to its potential impurities and the importance of molecular weight verification. The most common method is the esterification of phthalic anhydride with dodecanol.

The reaction proceeds in two steps:

-

Monoesterification: A rapid, non-catalytic reaction where one molecule of dodecanol reacts with phthalic anhydride to form a monoester.

-

Diesterification: A slower, equilibrium reaction where a second molecule of dodecanol reacts with the monoester to form the diester, di-n-dodecyl phthalate. This step typically requires a catalyst (e.g., an acid catalyst or a titanate) and the removal of water to drive the reaction to completion.

Caption: Simplified reaction scheme for the synthesis of di-n-dodecyl phthalate.

Conclusion

The molecular weight of di-n-dodecyl phthalate is a fundamental parameter that underpins its chemical identity and physical behavior. While its theoretical molecular weight is 502.78 g/mol based on its chemical formula of C₃₂H₅₄O₄, experimental verification is essential for quality control and research applications. This guide has detailed the principles and provided robust protocols for two powerful analytical techniques: GC-MS for definitive identification and SEC-MALS for absolute molecular weight determination. A thorough understanding of these methodologies empowers researchers and scientists to confidently characterize this compound and utilize it effectively in their work.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17082, Dithis compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88948, this compound. Retrieved from [Link]

-

NIST. (n.d.). Dithis compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Dithis compound. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Dithis compound (CAS 2432-90-8). Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Dithis compound. Retrieved from [Link]

Sources

- 1. fses.oregonstate.edu [fses.oregonstate.edu]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. shodex.de [shodex.de]

- 4. wyatt.com [wyatt.com]

- 5. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 6. GPC/SEC calibration standards | Malvern Panalytical [malvernpanalytical.com]

- 7. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the Synthesis and Preparation of Didodecyl Phthalate

This guide provides a comprehensive technical overview of the synthesis and preparation of didodecyl phthalate, a high molecular weight phthalate ester. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the core chemical principles, catalytic mechanisms, and practical methodologies that underpin its production. We will explore the causality behind experimental choices, from reactant stoichiometry to catalyst selection, and detail the self-validating protocols required for achieving high purity and yield.

Section 1: The Foundational Chemistry of Phthalate Esterification

The synthesis of dithis compound is a classic example of esterification, a fundamental reaction in organic chemistry. The process involves the reaction of phthalic anhydride with dodecanol (also known as lauryl alcohol). While seemingly straightforward, the reaction proceeds through a distinct two-step mechanism that governs the process parameters and catalyst requirements.

Reaction Principle and Stoichiometry

Industrially, phthalate esters are produced by the reaction of phthalic anhydride with an excess of the corresponding alcohol.[1] The overall balanced chemical equation for the synthesis of dithis compound is:

C₆H₄(CO)₂O + 2 CH₃(CH₂)₁₁OH → C₆H₄(COOCH₂(CH₂)₁₀CH₃)₂ + H₂O

The reaction involves one mole of phthalic anhydride reacting with two moles of dodecanol to produce one mole of dithis compound and one mole of water.

The Two-Step Esterification Mechanism

The conversion of phthalic anhydride to a dialkyl phthalate is not a single-step process. It involves two distinct reactions with vastly different kinetics.[2][3][4]

-

Step 1: Rapid Monoester Formation (Alcoholysis) The first step is the ring-opening of the phthalic anhydride molecule by one molecule of dodecanol. This alcoholysis reaction is very fast, often reaching completion without the need for a catalyst.[2][3] It results in the formation of monothis compound.

C₆H₄(CO)₂O + CH₃(CH₂)₁₁OH → C₆H₄(CO₂H)CO₂(CH₂)₁₁CH₃

This initial reaction is energetically favorable due to the relief of ring strain in the five-membered anhydride ring.

-

Step 2: Catalyzed Diester Formation The second step involves the esterification of the carboxylic acid group on the monoester with a second molecule of dodecanol. This reaction is significantly slower and is a reversible equilibrium process.[2][3][4]

C₆H₄(CO₂H)CO₂(CH₂)₁₁CH₃ + CH₃(CH₂)₁₁OH ⇌ C₆H₄(CO₂(CH₂)₁₁CH₃)₂ + H₂O

To achieve a high conversion rate to the desired dithis compound, this step necessitates the use of a catalyst and the continuous removal of water from the reaction mixture.[1][3]

Thermodynamic and Equilibrium Considerations

The second stage of the synthesis is governed by Le Châtelier's principle. To drive the equilibrium towards the formation of the dithis compound product, two key strategies are employed in both laboratory and industrial settings:

-

Use of Excess Alcohol: An excess of dodecanol is used, typically at an alcohol-to-anhydride molar ratio of 2.1:1 to 3.0:1.[5][6] This surplus of reactant shifts the equilibrium to the right, maximizing the yield of the diester.

-

Removal of Water: The water produced during the reaction is continuously removed. This is often achieved by heating the reaction mixture to a temperature where water distills off, sometimes as a heteroazeotrope with an organic solvent like cyclohexane or by using the excess alcohol itself as a water-carrying agent.[6][7]

Caption: The two-step reaction mechanism for dithis compound synthesis.

Section 2: Catalysis in this compound Synthesis

The choice of catalyst is a critical decision in the synthesis of dithis compound, directly influencing reaction rate, product quality, and the complexity of post-reaction purification. Catalysts are essential for accelerating the second, slower esterification step.[2][4]

Catalyst Selection: A Comparative Analysis

Catalysts used for phthalate synthesis are broadly divided into two categories: acidic and non-acidic (or amphoteric) catalysts.[8]

-

Brønsted Acid Catalysts: These are traditional catalysts like concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA).[9][10][11] They function by protonating the carbonyl oxygen of the carboxylic acid group on the monoester, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by dodecanol. While effective and inexpensive, they often lead to darker colored products due to side reactions like dehydration of the alcohol at high temperatures.[8] Their removal requires a neutralization step with an alkali solution, which generates wastewater.[7]

-

Lewis Acid / Amphoteric Catalysts: This modern class of catalysts includes organometallic compounds, most commonly titanates (e.g., tetrabutyl titanate, isopropyl titanate), and tin-based compounds.[1][5][12][13] These act as Lewis acids, coordinating to the carbonyl oxygen to activate it for nucleophilic attack. Amphoteric catalysts are the standard in most modern industrial processes.[12] They offer significant advantages, including higher selectivity, which results in a lighter-colored and purer product.[8] They are typically effective at temperatures around 200°C, minimizing side reactions, and often do not require a separate neutralization step, simplifying the purification process and allowing for easier recycling of the excess alcohol.[12]

Table: Comparison of Catalyst Systems

| Catalyst Type | Examples | Mechanism | Operating Temp. | Advantages | Disadvantages |

| Brønsted Acid | Sulfuric Acid, p-TSA | Protonation of carbonyl oxygen | 120-160°C | Low cost, high activity[9][14] | Corrosion, side reactions, dark product color, requires neutralization[7][8] |

| Lewis Acid / Amphoteric | Titanates, Tin Compounds | Coordination to carbonyl oxygen | 190-240°C | High selectivity, light product color, minimal side reactions, no neutralization needed[8][12][13] | Higher initial cost |

Section 3: A Step-by-Step Guide to Laboratory Synthesis

This section provides a detailed, self-validating protocol for the synthesis and purification of dithis compound, using a titanate catalyst as an exemplar of modern, efficient methodology.

Overview of the Synthesis and Purification Workflow

The overall process can be visualized as a sequence of unit operations, from initial reaction to final product isolation.

Caption: Workflow for the synthesis and purification of dithis compound.

Detailed Experimental Protocol (Titanate Catalyst)

This protocol describes a typical laboratory-scale batch synthesis.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 85-44-9 |

| 1-Dodecanol | C₁₂H₂₆O | 186.34 | 112-53-8 |

| Tetrabutyl Titanate | C₁₆H₃₆O₄Ti | 340.32 | 5593-70-4 |

| Activated Carbon | C | ~12.01 | 7440-44-0 |

| Nitrogen Gas (High Purity) | N₂ | 28.01 | 7727-37-9 |

Equipment:

-

A four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark apparatus or similar distillation setup to collect water.

-

Heating mantle with temperature control.

-

Vacuum pump for distillation.

-

Filtration apparatus.

Procedure:

-

Reactor Charging: In the reaction flask, charge phthalic anhydride and 1-dodecanol. A typical molar ratio is 1:2.4 (anhydride:alcohol).

-

Monoesterification: Begin stirring and start a slow purge of nitrogen gas. Heat the mixture to 140–150°C. The solid phthalic anhydride will melt and react to form a clear, homogeneous solution of the monoester.[5] This stage is typically complete within 10-20 minutes.

-

Catalyst Addition: Once the monoesterification is complete, add the tetrabutyl titanate catalyst. A typical catalyst loading is 0.1-0.5% by weight of the reactants.[13]

-

Diesterification: Increase the temperature to 200–230°C to initiate the second esterification.[8] Water will begin to co-distill with the excess dodecanol and collect in the Dean-Stark trap. Maintain this temperature until water evolution ceases.

-

Reaction Monitoring: The reaction's progress can be monitored by measuring the volume of water collected. The reaction is considered complete when the collected water volume approaches the theoretical amount (1 mole of water per mole of phthalic anhydride). Alternatively, small samples can be withdrawn and analyzed for their acid value via titration; a low and constant acid value indicates completion. A conversion rate of over 99.5% can be achieved with this method.[12]

Post-Synthesis Purification Protocol

-

Removal of Excess Dodecanol: Once the reaction is complete, cool the mixture slightly. Apply a vacuum and distill off the unreacted dodecanol.[8][13] The recovered alcohol is of high quality and can be reused in subsequent batches.[8]

-

Decolorization: Cool the crude product to around 80-100°C. Add a small amount of activated carbon (e.g., 0.5-1% by weight) to the ester and stir for 30-60 minutes to adsorb colored impurities.[15][16]

-

Filtration: Filter the hot mixture through a suitable filter aid (like celite) to remove the activated carbon and any residual catalyst particles. This yields the final, clear, high-purity dithis compound product.

Section 4: Quality Control and Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized dithis compound.

Key Quality Parameters

-

Purity: Typically determined by Gas Chromatography (GC), aiming for >99.5%.

-

Acid Number: A measure of residual unreacted monoester or phthalic acid, determined by titration. A low value is desired.

-

Color: Measured using the APHA/Pt-Co scale; a low value (e.g., < 30) indicates high purity.

-

Viscosity and Density: Important physical properties for its application as a plasticizer.[17]

Analytical Methodologies

| Technique | Purpose | Protocol Summary |

| GC-MS | Purity assessment and definitive identification. | A diluted sample is injected into a Gas Chromatograph coupled with a Mass Spectrometer. The retention time confirms the compound, and the mass spectrum provides an unambiguous structural fingerprint.[18][19] |

| FTIR | Functional group analysis. | Analysis of the liquid sample will show the disappearance of the broad O-H stretch from the monoester's carboxylic acid and the characteristic strong C=O ester stretch around 1730 cm⁻¹. |

| Acid Value Titration | Quantify residual acidity to monitor reaction completion. | A weighed sample is dissolved in a neutral solvent and titrated with a standardized solution of potassium hydroxide (KOH) using a phenolphthalein indicator. |

| HPLC-UV | Purity analysis and quantification. | A suitable alternative to GC for separating high-boiling-point esters. Detection is typically done with a UV detector.[20] |

Section 5: Conclusion

The synthesis of dithis compound is a well-established industrial process rooted in the principles of esterification chemistry. Success hinges on a clear understanding of its two-step mechanism, the strategic use of catalysts to overcome the kinetic barrier of the second step, and the application of equilibrium principles to drive the reaction to completion. Modern methods favoring amphoteric catalysts like titanates have streamlined the process, leading to higher purity products and more environmentally benign purification steps. The detailed protocols and analytical methodologies presented in this guide provide a robust framework for the successful laboratory preparation and quality assessment of high-purity dithis compound for advanced research and development applications.

References

-

U.S. Department of Health and Human Services. (n.d.). Toxicological Profile for Diethyl Phthalate. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

- CN1733695A - Diisodecyl phthalate preparation method. (2006). Google Patents.

-

Chongqing Chemdad Co., Ltd. (n.d.). Didecyl phthalate. Retrieved from [Link]

-

IMARC Group. (n.d.). Di-Ethyl Phthalate production plant Report: Setup & Cost. Retrieved from [Link]

-

Wikipedia. (2024). Phthalates. Retrieved from [Link]

- CN1749235A - Synthetic method for dioctadecyl phthalate. (2006). Google Patents.

-

Kumar, A., & Kumar, R. (2018). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 8(38), 21357-21393. Retrieved from [Link]

-

Zibo Anquan Chemical Co., Ltd. (2023). What is the reaction mechanism of phthalic acid to phthalic anhydride?. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2007). Di-C7-9-Alkyl Phthalate. Australian Government Department of Health. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Didecyl phthalate. PubChem. Retrieved from [Link]

- FR2974086A1 - Process for producing dialkyl phthalate. (2012). Google Patents.

-

Nguyen, T. H., et al. (2017). Synthesis of phthalate-free plasticizers by hydrogenation in water using RhNi bimetallic catalyst on aluminated SBA-15. RSC Advances, 7(26), 15973-15981. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Dithis compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Kulawska, M., Moroz, H., & Kasprzyk, A. (2011). Phthalic anhydride esterification with various alcohols over sulfuric acid catalyst. ResearchGate. Retrieved from [Link]

-

Kulawska, M., Moroz, H., & Kasprzyk, A. (2011). Kinetic investigations on the esterification of phthalic anhydride with n-heptyl, n-nonyl or n-undecyl alcohol over sulfuric acid catalyst. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 9-15. Retrieved from [Link]

- US6403823B1 - Preparation of plasticizer esters from phthalic anhydride residue. (2002). Google Patents.

-

Chen, L., et al. (2014). Synthesis of dioctyl phthalate using acid functionalized ionic liquid as catalyst. ResearchGate. Retrieved from [Link]

-

Wikipedia. (2024). Phthalic anhydride. Retrieved from [Link]

-

Deshpande, A. A., & Mahajani, V. V. (2010). Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid. Current World Environment, 5(1), 123-127. Retrieved from [Link]

-

Skrzypek, J., et al. (1994). Kinetics of the esterification of phthalic anhydride with 2-ethylhexanol. I. Sulfuric acid as a catalyst. ResearchGate. Retrieved from [Link]

- CN104072373A - Preparation method of diethyl phthalate (DEP). (2014). Google Patents.

- CN105308017A - Method for purifying dioctyl phthalate. (2016). Google Patents.

-

U.S. Department of Health and Human Services. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

Cornerstone Analytical Laboratories. (n.d.). Phthalate Analysis. Retrieved from [Link]

-

Agilent Technologies. (2018). Phthalate Analysis Using an Agilent 8890 GC and an Agilent 5977A GC/MSD. Retrieved from [Link]

- CN102295564B - Continuous production process for DOP (Dioctyl Phthalate). (2013). Google Patents.

-

Asian Journal of Chemistry. (1990). Reactions of Phthalic Anhydride with Alcohols. Retrieved from [Link]

- CN104072372A - Preparation method of dioctyl phthalate (DOP). (2014). Google Patents.

-

Sci-Hub. (n.d.). Kinetic investigations on the esterification of phthalic anhydride with n-heptyl, n-nonyl or n-undecyl alcohol over sulfuric acid catalyst. Retrieved from [Link]

Sources

- 1. Phthalates - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Phthalic anhydride - Wikipedia [en.wikipedia.org]

- 4. sci-hub.box [sci-hub.box]

- 5. CN1733695A - Diisodecyl phthalate preparation method - Google Patents [patents.google.com]

- 6. FR2974086A1 - PROCESS FOR PRODUCING DIALKYL PHTHALATE - Google Patents [patents.google.com]

- 7. CN104072373A - Preparation method of diethyl phthalate (DEP) - Google Patents [patents.google.com]

- 8. CN1749235A - Synthetic method for dioctadecyl phthalate - Google Patents [patents.google.com]

- 9. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Diethyl Phthalate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Didecyl phthalate | C28H46O4 | CID 6788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CN102295564B - Continuous production process for DOP (Dioctyl Phthalate) - Google Patents [patents.google.com]

- 14. Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid [cwejournal.org]

- 15. CN105308017A - Method for purifying dioctyl phthalate - Google Patents [patents.google.com]

- 16. CN104072372A - Preparation method of dioctyl phthalate (DOP) - Google Patents [patents.google.com]

- 17. Didecyl phthalate CAS#: 84-77-5 [m.chemicalbook.com]

- 18. cornerstoneanalytical.com [cornerstoneanalytical.com]

- 19. agilent.com [agilent.com]

- 20. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Toxicological Profile of Dodecyl Phthalate

Prepared by: Gemini, Senior Application Scientist

Introduction

Phthalic acid esters, commonly known as phthalates, are a class of synthetic chemicals primarily used as plasticizers to enhance the flexibility, durability, and longevity of polymeric materials, most notably polyvinyl chloride (PVC). Their widespread use in consumer products, from medical devices and food packaging to building materials and children's toys, has led to ubiquitous human exposure.[1][2][3] This has prompted significant scientific and regulatory scrutiny into their potential effects on human health.

This technical guide provides a comprehensive toxicological profile of Dodecyl Phthalate. It is important to clarify a point of nomenclature at the outset. The term "this compound" can be ambiguous. It may refer to the monoester (Monothis compound, C₂₀H₃₀O₄) or the diester (Dithis compound, C₃₂H₅₄O₄). Commercially, the diester form, specifically Dithis compound (DDP) , also known as dilauryl phthalate, is the relevant compound used as a high molecular weight plasticizer.[4][5][6] The monoester is primarily of interest as a metabolite. Therefore, this guide will focus on the toxicological properties of Dithis compound (CAS No: 2432-90-8), referencing its metabolites where appropriate. As a high molecular weight phthalate (HMWP), its toxicological profile shares characteristics with related compounds like Di-isodecyl phthalate (DIDP) and Ditridecyl phthalate (DTDP), data for which will be referenced to provide a broader context where specific data for DDP is limited.

This document is intended for researchers, toxicologists, and drug development professionals, offering a synthesized overview of the current state of knowledge, from fundamental chemical properties to complex toxicological endpoints and the experimental methodologies used in their assessment.

Chemical and Physical Properties

A thorough understanding of a compound's chemical and physical properties is foundational to assessing its toxicological behavior, including its absorption, distribution, metabolism, excretion (ADME), and potential for bioaccumulation. DDP is a clear, viscous liquid characterized by its high lipophilicity and low water solubility, properties that govern its environmental fate and toxicokinetics.[4]

| Property | Value | Source |

| IUPAC Name | didodecyl benzene-1,2-dicarboxylate | [4] |

| Synonyms | Dilauryl phthalate, Di-n-dodecyl phthalate, DDP | [4][5][6] |

| CAS Number | 2432-90-8 | [4][5] |

| Molecular Formula | C₃₂H₅₄O₄ | [4][5] |

| Molecular Weight | 502.77 g/mol | [4][5] |

| Physical Form | Clear, colorless to yellow viscous liquid | [6][7] |

| Melting Point | 21-23 °C | [6] |

| Boiling Point | ~512.8 °C (estimated) | [6] |

| Water Solubility | 0.14 mg/L (24 °C) (very low) | [6] |

| LogP (Octanol/Water Partition Coeff.) | > 7 (estimated, indicates high lipophilicity) | [8] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of phthalates are heavily influenced by the length of their alkyl chains.[9] As a high molecular weight phthalate, the ADME profile of DDP is expected to follow the general pattern observed for other HMWPs like DEHP and DIDP.

Absorption: Phthalates are generally well-absorbed from the gastrointestinal tract following oral administration.[9] For longer-chain phthalates, significant hydrolysis to the corresponding monoester metabolite may occur in the gut lumen prior to absorption.[9] Dermal absorption is generally low and decreases as the molecular weight of the phthalate increases.[8][10] Inhalation is also a potential route of exposure, with studies on DIDP showing significant absorption from the lungs.[10]

Distribution: Following absorption, phthalates and their metabolites are widely distributed throughout the body. Due to their lipophilic nature, they can partition into fatty tissues, with the liver being a primary initial repository.[9]

Metabolism: The metabolism of DDP is a critical detoxification pathway that proceeds in two main phases. This pathway is central to understanding its biological activity, as the monoester and subsequent oxidative metabolites are often the biologically active species.

-

Phase I: Hydrolysis: The parent diester, Dithis compound (DDP), is first hydrolyzed by esterases in the gut or liver to its monoester, Monothis compound (MDDP), and dodecanol.[9]

-

Phase II: Oxidation & Conjugation: The monoester (MDDP) undergoes further oxidative metabolism on its alkyl chain, forming hydroxylated, oxo, and carboxylated derivatives.[9][11] These more polar metabolites can then be conjugated with glucuronic acid, which facilitates their excretion.[9]

Caption: Metabolic pathway of Dithis compound (DDP).

Excretion: The clearance of phthalates from the body is generally rapid, with a low potential for long-term accumulation of the parent compound.[9] The polar, oxidized, and conjugated metabolites are primarily eliminated via urinary excretion.[9][11] Some excretion of unabsorbed parent compound or metabolites may also occur through the feces.[10]

Toxicological Endpoints

Acute and Chronic Toxicity

Like most high molecular weight phthalates, DDP exhibits very low acute oral toxicity.[8] It is generally considered a mild skin and eye irritant and is not typically a skin sensitizer.[8][10]

In subchronic and chronic exposure studies, the primary target organs for many phthalates are the liver and kidneys.[8] Effects often include increased liver weight, hepatocellular hypertrophy, and evidence of peroxisome proliferation.[8][12] The relevance of peroxisome proliferation-induced liver effects in rodents to human health is a subject of ongoing debate, as humans are considered far less responsive to this mechanism than rodents.[8]

Genotoxicity and Carcinogenicity

Genotoxicity: The weight of evidence indicates that high molecular weight phthalates, including DDP and its analogues like DIDP and DTDP, are not genotoxic.[8][10][12] They have generally tested negative in a range of standard genotoxicity assays, including bacterial mutation assays (Ames test) and in vitro chromosomal aberration tests.[10][12][13] While some studies have shown that certain phthalates can induce DNA damage via the generation of reactive oxygen species (ROS), this is not considered a primary mode of action for HMWPs under typical exposure scenarios.[14][15]

Carcinogenicity: No specific carcinogenicity bioassays for DDP are available.[13] For some other phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), long-term exposure has been shown to cause liver tumors in rats and mice.[8][16] This effect is strongly linked to the mechanism of peroxisome proliferator-activated receptor alpha (PPARα) activation.[8] As mentioned, the PPARα-dependent mode of action is considered to have low relevance for human cancer risk.[8]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity are the most significant health concerns associated with phthalate exposure.[2][3][17] The primary mechanism is endocrine disruption, specifically through anti-androgenic activity.

Mechanism of Action - Endocrine Disruption: Certain phthalate metabolites can interfere with the production of testosterone in the fetal testes. This disruption of the hypothalamic-pituitary-gonadal (HPG) axis during a critical window of sexual differentiation can lead to a spectrum of malformations in male offspring, often termed "phthalate syndrome."[2] This syndrome includes effects such as reduced anogenital distance (AGD), testicular dysgenesis, hypospadias, and cryptorchidism.

Caption: Anti-androgenic action of phthalate metabolites on the HPG axis.

DDP-Specific Data: Data directly on DDP is limited. However, studies on structurally similar HMWPs provide valuable insight.

-

Ditridecyl phthalate (DTDP): In a combined repeated dose and reproductive/developmental toxicity screening test in rats, DTDP showed no adverse effects on fertility or development up to the highest dose tested (250 mg/kg bw/day), though some maternal liver effects were noted.[13]

-

Di-isodecyl phthalate (DIDP): A comprehensive weight-of-evidence assessment concluded that DIDP is not an endocrine disruptor based on a lack of adverse reproductive outcomes or consistent changes in testosterone biosynthesis in animal studies.[18][19][20]

-

Diundecyl phthalate (DUDP): A developmental toxicity study in rats showed minor fetal effects (small decreases in AGD, increased incidence of supernumerary ribs) only at high doses (≥ 0.5 g/kg/day).[21]

Overall, the HMWPs, including DDP, appear to be significantly less potent in causing reproductive and developmental toxicity than lower molecular weight phthalates like DBP and DEHP.[2] Adverse effects, if any, are generally observed only at very high doses.

Experimental Protocols for Toxicological Assessment

To ensure scientific rigor and regulatory acceptance, the toxicological evaluation of compounds like DDP follows standardized protocols. Below are illustrative outlines for key assays.

Protocol: In Vitro Genotoxicity - The Comet Assay

The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.[14][15]

Objective: To assess the potential of DDP and its primary metabolite (MDDP) to induce DNA damage in a human cell line (e.g., HepG2).

Methodology:

-

Cell Culture: Culture HepG2 cells to ~80% confluency in appropriate media.

-

Exposure: Treat cells with a range of concentrations of the test article (DDP or MDDP) and appropriate positive (e.g., hydrogen peroxide) and negative (vehicle) controls for a defined period (e.g., 24 hours).

-

Cell Harvesting: Gently scrape and suspend cells in ice-cold PBS.

-

Embedding: Mix a small aliquot of the cell suspension with low melting point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.

-

Lysis: Immerse slides in a high-salt lysis solution overnight at 4°C to remove cell membranes and proteins, leaving behind the DNA nucleoid.

-

Alkaline Unwinding: Place slides in an electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA.

-

Electrophoresis: Apply an electric field. Broken DNA fragments will migrate away from the nucleoid, forming a "comet tail."

-

Neutralization & Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization & Analysis: Visualize slides using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage by measuring the length and intensity of the comet tail (e.g., % Tail DNA, Olive Tail Moment).

-

Interpretation: A statistically significant, dose-dependent increase in DNA damage compared to the vehicle control indicates a positive (genotoxic) result.

Caption: General workflow for the Comet Assay.

Protocol: In Vivo Developmental Toxicity Study (OECD TG 414)

This study design is the standard for assessing adverse effects on embryonic and fetal development.

Objective: To determine the potential of DDP to cause developmental toxicity in rats following exposure during gestation.

Methodology:

-

Animal Selection: Use time-mated female Sprague-Dawley rats. Day 0 of gestation is defined as the day sperm is found.

-

Dose Groups: Assign pregnant dams to at least four groups: a vehicle control and at least three dose levels of DDP (e.g., 250, 500, 1000 mg/kg/day).

-

Administration: Administer the test article daily by oral gavage from gestation day 6 through at least day 20.[21]

-

Maternal Monitoring: Observe dams daily for clinical signs of toxicity. Record body weight and food consumption throughout the study.

-

Terminal Sacrifice: On gestation day 21 (one day prior to expected parturition), sacrifice the dams.

-

Uterine Examination: Examine the uterine contents. Count the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

-

Fetal Examination:

-

Weigh each fetus individually and determine sex.

-

Examine all fetuses for external malformations.

-

Examine approximately half of the fetuses from each litter for skeletal abnormalities (after clearing and staining with Alizarin Red S).

-

Examine the remaining half of the fetuses for visceral (soft tissue) abnormalities.

-

Measure the anogenital distance (AGD) in all fetuses.

-

-

Interpretation: Analyze data for effects on maternal health (body weight, clinical signs) and developmental endpoints (fetal viability, growth, and morphology). A substance is considered a developmental toxicant if it produces adverse effects in the offspring (e.g., death, malformations, reduced AGD, growth retardation) at doses that are not excessively toxic to the mother.

Conclusion and Future Directions

Dithis compound (DDP) is a high molecular weight phthalate with low acute toxicity and is not considered genotoxic. The primary toxicological concerns for the phthalate class—reproductive and developmental effects mediated by endocrine disruption—appear to be significantly attenuated for DDP and other HMWPs compared to their lower molecular weight counterparts. The available evidence from structurally similar compounds suggests that DDP is unlikely to be a potent reproductive or developmental toxicant, with adverse effects observed only at high dose levels. Similarly, carcinogenic risk is considered low and likely follows a mechanism (PPARα activation) with limited relevance to humans.

Despite this generally favorable profile, specific data on DDP remains sparse. Key data gaps include:

-

A comprehensive two-generation reproductive toxicity study specifically for DDP.

-

Chronic toxicity and carcinogenicity bioassays.

-

Detailed human biomonitoring data to accurately assess real-world exposure levels to DDP and its specific metabolites.

Future research should focus on filling these gaps to refine the risk assessment for DDP. The continued development of safer, non-phthalate alternatives also remains a critical objective for industry and public health.

References

-

PubChem. (n.d.). Didecyl phthalate. National Center for Biotechnology Information. Retrieved from [Link]

-

ToxStrategies. (2024, March). Evaluation of the endocrine disrupting potential of di-isodecyl phthalate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Dithis compound (CAS 2432-90-8). Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Borghoff, S. J., et al. (2025). Evaluation of the endocrine disrupting potential of Di-isodecyl phthalate. PubMed. Retrieved from [Link]

-

California State University, Northridge. (n.d.). Chemical Mixtures in the Environment: Endocrine Disruption Properties of Phthalates and BPA. CSUN ScholarWorks. Retrieved from [Link]

-

Erkekoglu, P., & Kocer-Gumusel, B. (2014). Genotoxicity of phthalates. Informa UK Limited. Retrieved from [Link]

-

Daniel, J. W. (1984). Overview of phthalate ester pharmacokinetics in mammalian species. PubMed. Retrieved from [Link]

-

Borghoff, S. J., et al. (2025). Evaluation of the endocrine disrupting potential of Di-isodecyl phthalate. National Institutes of Health (NIH). Retrieved from [Link]

-

U.S. Consumer Product Safety Commission. (n.d.). Overview of Phthalates Toxicity. Retrieved from [Link]

-

MAK Commission. (2025). Diisotridecyl phthalate, ditridecyl phthalate. Publisso. Retrieved from [Link]

-

Singh, S., & Li, S. S. (2021). Reproductive toxic potential of phthalate compounds – State of art review. Springer Science and Business Media LLC. Retrieved from [Link]

-

Saillenfait, A. M., et al. (2013). Prenatal developmental toxicity studies on diundecyl and ditridecyl phthalates in Sprague-Dawley rats. PubMed. Retrieved from [Link]

-

Erkekoglu, P., & Kocer-Gumusel, B. (2014). Genotoxicity of phthalates. PubMed. Retrieved from [Link]

-

Diamanti-Kandarakis, E., et al. (2024). A Systematic Literature Review of Reproductive Toxicological Studies on Phthalates. MDPI AG. Retrieved from [Link]

-

PubChem. (n.d.). Dithis compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Ditridecyl Phthalate. Retrieved from [Link]

-

Kim, H. Y., et al. (2021). Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method. PubMed. Retrieved from [Link]

-

Kavlock, R., et al. (2002). Reproductive and developmental toxicity of phthalates. PubMed. Retrieved from [Link]

-

Rzemieniec, J., et al. (2021). Genotoxic risk assessment and mechanism of DNA damage induced by phthalates and their metabolites in human peripheral blood mononuclear cells. Nature. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Diisodecyl Phthalate. Retrieved from [Link]

-

Misik, M., & Nersesyan, A. (2023). Characterization of Genotoxic Activity of Phthalates and Their Metabolites by the UmuC in vitro Assay. Polish Society of Toxicology. Retrieved from [Link]

-

Kumari, R., et al. (2022). Toxicological studies of phthalates using different assays with consequences on the environment. ResearchGate. Retrieved from [Link]

-

TURI. (2016). Toxics Use Reduction Act CERCLA Phthalate Ester Category MA TURA Science Advisory Board Review. University of Massachusetts Lowell. Retrieved from [Link]

-

Kluwe, W. M., et al. (1982). Carcinogenicity testing of phthalate esters and related compounds by the National Toxicology Program and the National Cancer Institute. National Institutes of Health (NIH). Retrieved from [Link]

-

Wang, Y., et al. (2025). Reproductive Toxicity Effects of Phthalates Based on the Hypothalamic–Pituitary–Gonadal Axis: A Priority Control List Construction from Theoretical Methods. ResearchGate. Retrieved from [Link]

-

Koch, H. M., & Calafat, A. M. (2009). Phthalates: metabolism and exposure. Semantic Scholar. Retrieved from [Link]

-

Koch, H. M., & Calafat, A. M. (2009). Phthalates: metabolism and exposure. PubMed. Retrieved from [Link]

-

Diamanti-Kandarakis, E., et al. (2024). A Systematic Literature Review of Reproductive Toxicological Studies on Phthalates. Scilit. Retrieved from [Link]

-

Langer, S., et al. (2018). Excretion of Urinary Metabolites of the Phthalate Esters DEP and DEHP in 16 Volunteers after Inhalation and Dermal Exposure. PubMed. Retrieved from [Link]

-

Radke, E. G., et al. (2023). The Role of Endocrine Disruptors Bisphenols and Phthalates in Obesity: Current Evidence, Perspectives and Controversies. MDPI AG. Retrieved from [Link]

-

Adams, W. J., & T.F. Parkerton. (2025). Assessing the Chronic Aquatic Toxicity of Phthalate Ester Plasticizers. ResearchGate. Retrieved from [Link]

-

Babich, M. A. (2006). CPSC Staff Toxicity Review of 17 Phthalates for CHAP. U.S. Consumer Product Safety Commission. Retrieved from [Link]

Sources

- 1. csun.edu [csun.edu]

- 2. interactive.cbs8.com [interactive.cbs8.com]

- 3. Reproductive and developmental toxicity of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy Dithis compound | 2432-90-8 [smolecule.com]

- 5. Dithis compound (CAS 2432-90-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. DIthis compound | 2432-90-8 [amp.chemicalbook.com]

- 7. fishersci.at [fishersci.at]

- 8. cpsc.gov [cpsc.gov]

- 9. Overview of phthalate ester pharmacokinetics in mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. Phthalates: metabolism and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. series.publisso.de [series.publisso.de]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. belmagumusel.com [belmagumusel.com]

- 15. Genotoxicity of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Carcinogenicity testing of phthalate esters and related compounds by the National Toxicology Program and the National Cancer Institute - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Evaluation of the endocrine disrupting potential of di-isodecyl phthalate | ToxStrategies [toxstrategies.com]

- 19. Evaluation of the endocrine disrupting potential of Di-isodecyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Evaluation of the endocrine disrupting potential of Di-isodecyl phthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Prenatal developmental toxicity studies on diundecyl and ditridecyl phthalates in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

"Environmental fate and transport of Dodecyl phthalate"

An In-depth Technical Guide for Researchers and Scientists

Environmental Fate and Transport of Dodecyl Phthalate

Abstract